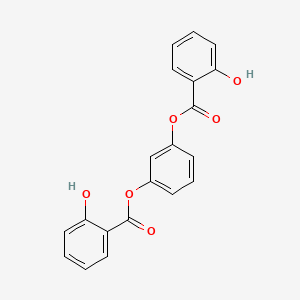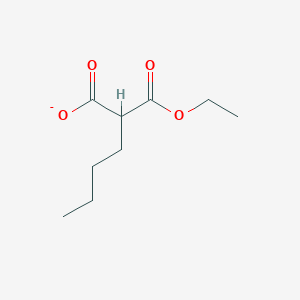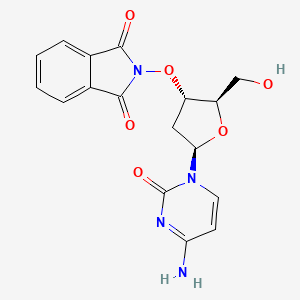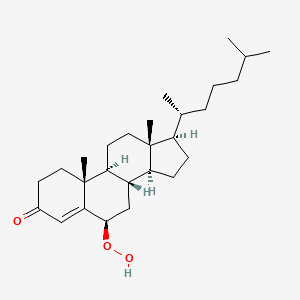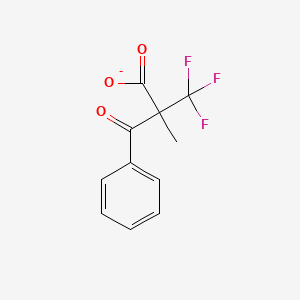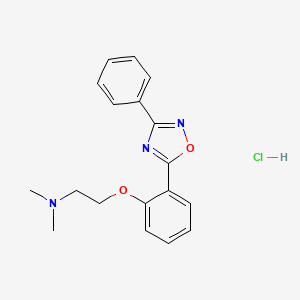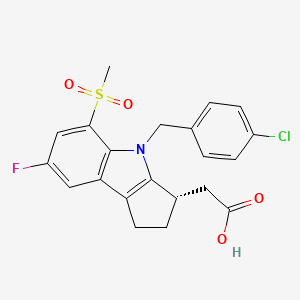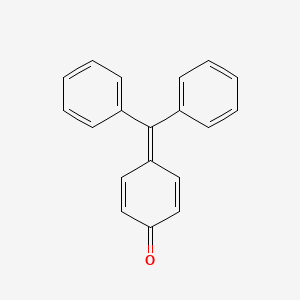
Stibine, tris(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stibine, tris(trifluoromethyl)-, also known as tris(trifluoromethyl)stibine, is a chemical compound with the formula C₃F₉Sb. It is a colorless, highly toxic gas that is used in various chemical applications. The compound is notable for its trifluoromethyl groups, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stibine, tris(trifluoromethyl)- typically involves the reaction of antimony trichloride (SbCl₃) with trifluoromethylating agents. One common method is the reaction of SbCl₃ with trifluoromethyl lithium (CF₃Li) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of stibine, tris(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Stibine, tris(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentafluoride (SbF₅) and other fluorinated products.
Reduction: Reduction reactions can convert stibine, tris(trifluoromethyl)- to lower oxidation state antimony compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include fluorine gas (F₂) and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Antimony pentafluoride (SbF₅) and other fluorinated antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Applications De Recherche Scientifique
Stibine, tris(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and in the study of trifluoromethylation reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of stibine, tris(trifluoromethyl)- involves its ability to donate or accept electrons in chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing intermediates and transition states. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stibine (SbH₃): A simpler antimony hydride with different reactivity and applications.
Tris(trifluoromethyl)phosphine (P(CF₃)₃): A phosphorus analog with similar trifluoromethyl groups but different chemical behavior.
Tris(trifluoromethyl)arsine (As(CF₃)₃): An arsenic analog with comparable properties but distinct reactivity.
Uniqueness
Stibine, tris(trifluoromethyl)- is unique due to its combination of antimony and trifluoromethyl groups, which confer specific reactivity and stability
Propriétés
Numéro CAS |
432-05-3 |
|---|---|
Formule moléculaire |
C3F9Sb |
Poids moléculaire |
328.78 g/mol |
Nom IUPAC |
tris(trifluoromethyl)stibane |
InChI |
InChI=1S/3CF3.Sb/c3*2-1(3)4; |
Clé InChI |
AOSPCIFYZZNPGG-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Sb](C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
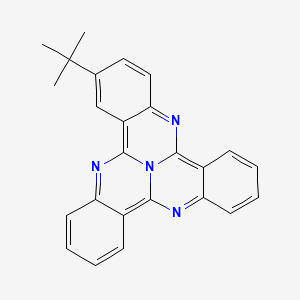
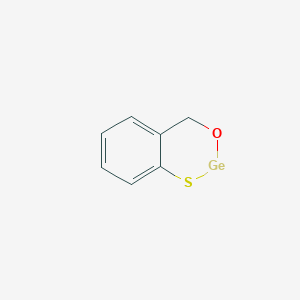
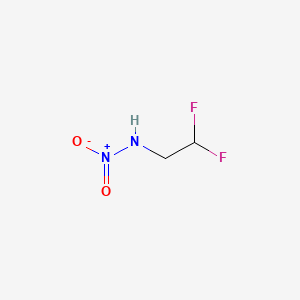
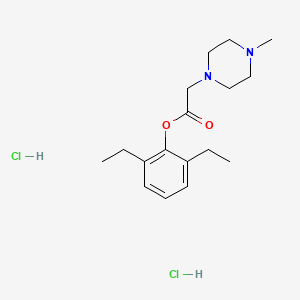
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
